Methyl 2-(2-chlorophenyl)-3-oxobutanoate
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Overview
Description
Methyl 2-(2-chlorophenyl)-3-oxobutanoate is an organic compound with the molecular formula C11H11ClO3. It is a derivative of butanoic acid and contains a chlorophenyl group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-(2-chlorophenyl)-3-oxobutanoate can be synthesized through several methods. One common approach involves the reaction of 2-chlorobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction proceeds via a Claisen-Schmidt condensation, followed by esterification to yield the desired product.
Industrial Production Methods
In an industrial setting, the synthesis of this compound typically involves large-scale batch reactors. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-chlorophenyl)-3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
Oxidation: Formation of 2-(2-chlorophenyl)-3-oxobutanoic acid.
Reduction: Formation of 2-(2-chlorophenyl)-3-hydroxybutanoate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-(2-chlorophenyl)-3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of fine chemicals and as a precursor in various industrial processes.
Mechanism of Action
The mechanism of action of Methyl 2-(2-chlorophenyl)-3-oxobutanoate involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophiles in biological systems. The pathways involved include nucleophilic addition and substitution reactions, which can lead to the formation of various biologically active compounds.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(2-chlorophenyl)acetate
- Methyl 2-(2-chlorophenyl)propanoate
- Methyl 2-(2-chlorophenyl)butanoate
Uniqueness
Methyl 2-(2-chlorophenyl)-3-oxobutanoate is unique due to its specific structural features, such as the presence of both a ketone and an ester functional group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis.
Biological Activity
Methyl 2-(2-chlorophenyl)-3-oxobutanoate is an organic compound recognized for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural features, including a methyl ester group and a 2-chlorophenyl moiety, contribute to its reactivity and potential therapeutic applications. This article explores the biological activity of this compound, summarizing research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of this compound is C11H10ClO3. The compound features a chlorobenzyl group attached to a carbon backbone containing a ketone functional group. The presence of chlorine is significant as it can enhance the compound's interaction with biological targets, potentially increasing its efficacy against various pathogens.
Antimicrobial Properties
Research has indicated that this compound exhibits promising antimicrobial properties. Its derivatives have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. For example, preliminary studies demonstrated that certain derivatives inhibited the growth of Gram-positive and Gram-negative bacteria, indicating broad-spectrum antimicrobial activity.
Anticancer Activity
This compound has also been investigated for its anticancer properties. In vitro studies have shown that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The compound's IC50 values were reported at approximately 5.88 µM for MCF-7 cells, showcasing its potential as a chemotherapeutic agent .
Cell Line | IC50 Value (µM) | Comparison to Standard |
---|---|---|
MCF-7 | 5.88 | More potent than erlotinib (19.51 µM) |
HepG2 | 3.01 | More potent than erlotinib (23.61 µM) |
A549 | 2.81 | More potent than erlotinib (15.83 µM) |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes involved in metabolic pathways and disease processes. For instance, molecular docking studies suggest that this compound may interact with enzymes like ferrochelatase (FECH), which is implicated in angiogenesis and cancer progression .
Case Studies
- Antimicrobial Screening : A study assessed the antimicrobial activity of several derivatives of this compound against E. coli and Staphylococcus aureus. The results indicated significant inhibition at concentrations as low as 250 µM after 72 hours, highlighting the compound's potential as an antibacterial agent.
- Anticancer Efficacy : In a comparative study involving various compounds, this compound derivatives exhibited superior anticancer effects compared to standard treatments like doxorubicin. The study emphasized the importance of structural modifications in enhancing biological activity .
The biological activity of this compound is believed to stem from its ability to interact with multiple biological targets:
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Apoptosis Induction : Evidence suggests that it triggers apoptotic pathways, contributing to its anticancer effects.
- Enzyme Modulation : By inhibiting key enzymes involved in metabolic pathways, it may alter cellular responses and enhance therapeutic outcomes.
Properties
Molecular Formula |
C11H11ClO3 |
---|---|
Molecular Weight |
226.65 g/mol |
IUPAC Name |
methyl 2-(2-chlorophenyl)-3-oxobutanoate |
InChI |
InChI=1S/C11H11ClO3/c1-7(13)10(11(14)15-2)8-5-3-4-6-9(8)12/h3-6,10H,1-2H3 |
InChI Key |
XGVDLLKPAYKXEF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=CC=CC=C1Cl)C(=O)OC |
Origin of Product |
United States |
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